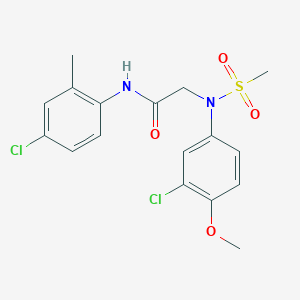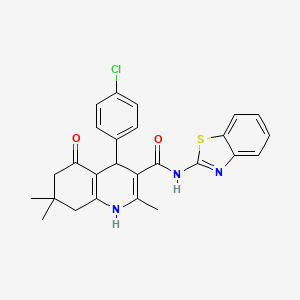
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole, also known as GSK690693, is a synthetic small-molecule inhibitor that targets the protein kinase B (PKB) pathway. PKB, also known as Akt, is a serine/threonine kinase that plays a critical role in regulating cell survival, growth, and metabolism. GSK690693 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole exerts its pharmacological effects by inhibiting the PKB pathway. PKB is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in regulating cell survival, growth, and metabolism. PKB is activated by phosphorylation at two critical sites, Thr308 and Ser473, by upstream kinases. This compound inhibits PKB activity by binding to the ATP-binding site of PKB and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways that regulate cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a broad spectrum of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. In non-cancer cells, this compound has been shown to regulate glucose metabolism, reduce inflammation, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole has several advantages for lab experiments. It has a high degree of selectivity for PKB and does not significantly inhibit other kinases. This allows for the specific targeting of the PKB pathway without affecting other signaling pathways. In addition, this compound has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water and requires the use of organic solvents for in vitro studies. In addition, this compound has poor stability in aqueous solutions and requires careful handling to maintain its activity.
Orientations Futures
There are several future directions for the study of 4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combining this compound with other agents may enhance its therapeutic efficacy. Another area of interest is the development of more potent and selective PKB inhibitors. This compound has good selectivity for PKB, but its potency could be improved to enhance its therapeutic efficacy. Finally, the use of this compound in clinical trials for cancer and other diseases is an important future direction for the study of this compound. Clinical trials will provide important information on the safety and efficacy of this compound in humans and may lead to its approval for clinical use.
Méthodes De Synthèse
The synthesis of 4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole involves several steps, including the condensation of 4-biphenylboronic acid with 3,4-dimethoxybenzaldehyde, followed by the reaction with 1H-imidazole-4-carboxaldehyde in the presence of a palladium catalyst. The final product is obtained through purification by column chromatography. The purity of this compound is typically greater than 95% as determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer and other diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in treating other diseases, such as diabetes, neurological disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O2/c1-38-31-22-21-30(23-32(31)39-2)35-36-33(28-17-13-26(14-18-28)24-9-5-3-6-10-24)34(37-35)29-19-15-27(16-20-29)25-11-7-4-8-12-25/h3-23H,1-2H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBZCCNCZVYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(cyclohexylcarbonyl)amino]-3-methylphenyl}-2-furamide](/img/structure/B5018158.png)

![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5018183.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5018188.png)


![2-(3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5018227.png)


![4-methyl-1-[4-(4-nitrophenoxy)butyl]piperidine](/img/structure/B5018245.png)
![1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5018247.png)
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018248.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)